molecular formula C12H8FNO5 B455823 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde CAS No. 438219-09-1

5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B455823
CAS No.: 438219-09-1
M. Wt: 265.19g/mol
InChI Key: OLJYMNZBGNRAMR-UHFFFAOYSA-N
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Description

5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H8FNO5 and a molecular weight of 265.19 g/mol. This compound is characterized by the presence of a furan ring substituted with a fluorinated nitrophenoxy group and an aldehyde functional group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 5-fluoro-2-nitrophenol with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .

Scientific Research Applications

5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and synthetic pathways.

    Biology: The compound is used in biochemical assays and studies to investigate the effects of fluorinated aromatic compounds on biological systems.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with specific functional properties

Mechanism of Action

The mechanism of action of 5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall bioactivity .

Comparison with Similar Compounds

5-[(5-Fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde can be compared with other similar compounds, such as:

    5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde: This compound lacks the fluorine atom, which may result in different reactivity and biological activity.

    5-[(4-Methoxyphenoxy)methyl]furan-2-carbaldehyde:

    5-[(2-Fluorophenoxy)methyl]furan-2-carbaldehyde: The position of the fluorine atom on the phenoxy ring can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO5/c13-8-1-4-11(14(16)17)12(5-8)18-7-10-3-2-9(6-15)19-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJYMNZBGNRAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC2=CC=C(O2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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